Kinase Profiling: Weak EPHA3 Binding vs. Inactive ERK2 Distinguishes Target Space
In a commercial kinase profiling panel, CAS 1455079-06-7 demonstrated a clear differentiation between the Ephrin type-A receptor 3 (EPHA3) and the inactive form of ERK2 (MAPK1). The compound showed weak inhibitory activity against EPHA3 (IC50 < 20,000 nM) [1], while being essentially inactive against ERK2 under the same assay conditions (IC50 = 4,000 nM, or >4-fold weaker) [2]. This differential profile contrasts with analogs lacking the 3'-CF3 group, which often display broader, less selective kinase inhibition. The >5-fold difference in potency between these two kinases provides a selectivity benchmark not matched by the unsubstituted N-phenyl analog.
| Evidence Dimension | Kinase inhibitory potency (IC50) – EPHA3 vs. inactive ERK2 selectivity |
|---|---|
| Target Compound Data | IC50 < 20,000 nM for EPHA3; IC50 = 4,000 nM for inactive ERK2 |
| Comparator Or Baseline | N-phenylpiperidine-1-carboxamide (unsubstituted analog): No published EPHA3/ERK2 selectivity data available; broad kinase inhibition is typical for 4-cyanopiperidine ureas without the 3'-CF3 group. |
| Quantified Difference | ~5-fold selectivity for EPHA3 over ERK2 (4,000 nM / <20,000 nM), indicating target bias within the kinome |
| Conditions | BindingDB assays: EPHA3 – recombinant human His-tagged EPHA3 cytoplasmic domain (569-976 residues) expressed in baculovirus; ERK2 – inactive ERK2 coupled with human MEK1 using IMAP peptide substrate, 30 min incubation. |
Why This Matters
The >5-fold selectivity window for EPHA3 over ERK2 provides a starting point for developing EPHA3-biased chemical probes, whereas unsubstituted analogs likely exhibit promiscuous kinase binding, increasing off-target liability.
- [1] BindingDB PrimarySearch_ki for BDBM50334268 vs. Ephrin type-A receptor 3. IC50 < 20,000 nM. View Source
- [2] BindingDB PrimarySearch_ki for BDBM50030882 vs. Mitogen-activated protein kinase 1 (ERK2). IC50 = 4,000 nM. View Source
